(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Almorexant hydrochloride is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. It was developed by Actelion Pharmaceuticals and GlaxoSmithKline for the treatment of insomnia. The compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors, which are involved in the regulation of sleep and wakefulness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

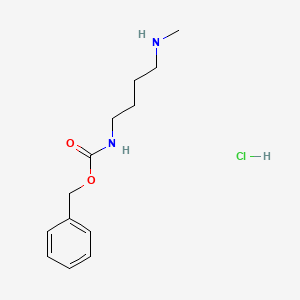

The synthesis of almorexant hydrochloride involves several key steps. One notable method is the enantioselective synthesis via iridium-catalysed intramolecular allylic amidation. This method involves the preparation of the chiral tetrahydroisoquinoline core structure, followed by an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .

Industrial Production Methods

Industrial production methods for almorexant hydrochloride are not extensively documented in the public domain. the synthesis typically involves the use of advanced catalytic processes and stringent reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Almorexant hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidative reactions, particularly during its synthesis.

Substitution: Substitution reactions may occur, especially in the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of almorexant hydrochloride include iridium catalysts, hydrazine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major product formed from these reactions is almorexant hydrochloride itself, which is obtained in its pure form after several purification steps.

Aplicaciones Científicas De Investigación

Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Medicine: The primary application of almorexant hydrochloride is in the treatment of insomnia.

Industry: While its industrial applications are limited, almorexant hydrochloride’s synthesis and production methods are of interest to the pharmaceutical industry.

Mecanismo De Acción

Almorexant hydrochloride exerts its effects by acting as a competitive antagonist of the OX1 and OX2 orexin receptors. These receptors are involved in the regulation of sleep and wakefulness. By inhibiting the activation of these receptors, almorexant hydrochloride promotes sleep and reduces wakefulness . The compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization .

Comparación Con Compuestos Similares

Similar Compounds

Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.

Daridorexant: A selective dual orexin receptor antagonist that improves sleep and daytime functioning in patients with insomnia.

Uniqueness

Almorexant hydrochloride is unique in its specific binding affinity and competitive antagonism of both OX1 and OX2 receptors. Its development marked a significant advancement in the treatment of insomnia, offering an alternative to traditional benzodiazepines and Z-drugs .

Propiedades

Fórmula molecular |

C29H32ClF3N2O3 |

|---|---|

Peso molecular |

549.0 g/mol |

Nombre IUPAC |

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride |

InChI |

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27-;/m1./s1 |

Clave InChI |

BYGBTDRDPBJUBB-ITTCRWFKSA-N |

SMILES isomérico |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl |

SMILES canónico |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)